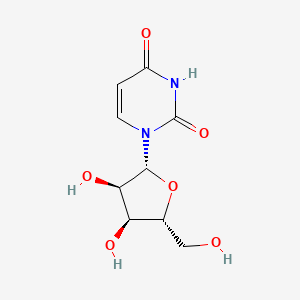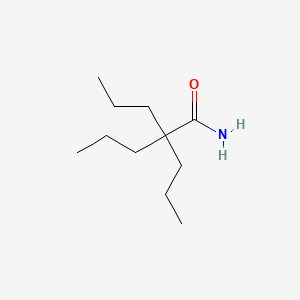
Vatalanib
Vue d'ensemble
Description
Applications De Recherche Scientifique
Vatalanib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein kinase inhibition and angiogenesis.
Biology: Investigated for its effects on cellular signaling pathways and its role in inhibiting angiogenesis.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mécanisme D'action
Target of Action
Vatalanib, also known as PTK787/ZK-222584, is an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors (VEGFRs) . It also targets platelet-derived growth factor receptor (PDGFR) and c-KIT . These targets play crucial roles in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
This compound selectively inhibits the tyrosine kinase domains of VEGFRs, PDGFR, and c-KIT . By inhibiting these receptors, this compound blocks the signaling pathways that promote angiogenesis. This inhibition of angiogenesis is crucial in preventing the formation of new blood vessels that contribute to tumor growth and metastasis .
Biochemical Pathways
This compound’s action on VEGFRs affects the VEGF signaling pathway, which is involved in the formation of new blood vessels . By inhibiting VEGFRs, this compound disrupts this pathway, leading to a decrease in angiogenesis. This disruption can lead to a reduction in tumor growth and metastasis .
Pharmacokinetics
This compound is rapidly absorbed and mainly metabolized through oxidative metabolism . It has a half-life of approximately 6 hours . Two pharmacologically inactive metabolites, CGP 84368/ZK 260120 and NVP AAW378/ZK 261557, having systemic exposure comparable to that of this compound, contributed mainly to the total systemic exposure .
Result of Action
This compound’s action results in a significant reduction in angiogenesis, thereby limiting the growth and spread of tumors . It has been shown to inhibit the proliferation of multiple myeloma cells in a dose-dependent manner and block VEGF-induced ERK phosphorylation and cell migration . Furthermore, it has been associated with dose-dependent apoptosis in chronic lymphocytic leukemia cells .
Méthodes De Préparation
Vatalanib est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, la N-(4-chlorophényl)-4-(pyridin-4-ylméthyl)phtalazin-1-amine. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau phtalazine : Cela implique la cyclisation de précurseurs appropriés pour former le cycle phtalazine.
Réactions de substitution : Introduction des groupes 4-chlorophényle et pyridin-4-ylméthyle par des réactions de substitution nucléophile.
Les méthodes de production industrielle impliquent la mise à l'échelle de ces réactions dans des conditions contrôlées pour garantir la cohérence et la qualité. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes automatisés et des mesures de contrôle qualité strictes .
Analyse Des Réactions Chimiques
Vatalanib subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans le this compound, modifiant potentiellement son activité.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents substituants dans la molécule de this compound.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition des protéines kinases et l'angiogenèse.
Biologie : Enquêté pour ses effets sur les voies de signalisation cellulaire et son rôle dans l'inhibition de l'angiogenèse.
5. Mécanisme d'action
This compound exerce ses effets en inhibant puissamment les domaines de la tyrosine kinase des récepteurs du facteur de croissance endothélial vasculaire, du récepteur du facteur de croissance dérivé des plaquettes et du c-KIT . Ces récepteurs jouent un rôle crucial dans la formation de nouveaux vaisseaux sanguins, qui sont essentiels à la croissance et à la métastase des tumeurs. En inhibant ces récepteurs, this compound bloque efficacement l'angiogenèse, limitant ainsi l'apport de nutriments et d'oxygène aux tumeurs et inhibant leur croissance .
Comparaison Avec Des Composés Similaires
Vatalanib est unique dans sa capacité à inhiber plusieurs récepteurs de la tyrosine kinase impliqués dans l'angiogenèse. Les composés similaires comprennent :
Sunitinib : Un autre inhibiteur de la tyrosine kinase qui cible plusieurs récepteurs, notamment les récepteurs du facteur de croissance endothélial vasculaire et les récepteurs du facteur de croissance dérivé des plaquettes.
Sorafenib : Inhibe les récepteurs du facteur de croissance endothélial vasculaire, les récepteurs du facteur de croissance dérivé des plaquettes et d'autres kinases impliquées dans la croissance tumorale et l'angiogenèse.
Comparé à ces composés, this compound a un spectre d'activité plus large et est particulièrement efficace pour inhiber le récepteur 2 du facteur de croissance endothélial vasculaire .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDOIWSSHVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046919 | |
| Record name | Vatalanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis. | |
| Record name | Vatalanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
212141-54-3 | |
| Record name | Vatalanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212141-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vatalanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vatalanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vatalanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VATALANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














